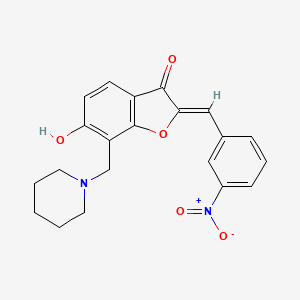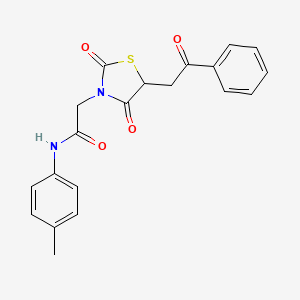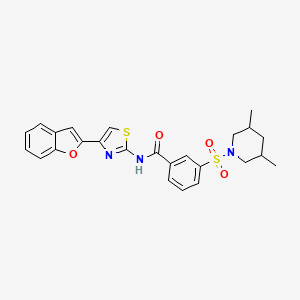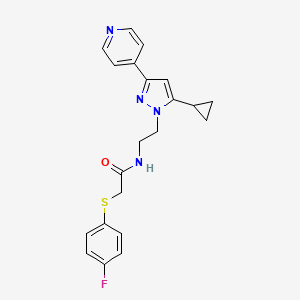![molecular formula C8H9N5O2S2 B2610996 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide CAS No. 309289-15-4](/img/structure/B2610996.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The exact positions of these atoms can vary, resulting in different structural isomers .Chemical Reactions Analysis
In a study, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated . The study proposed an “electron transfer + chemical reaction (EC) mechanism” and conducted electrosynthesis of new 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique
Heterocyclic Compounds in Pharmacological Activities
Heterocyclic compounds, especially those containing thiadiazole rings, have garnered attention due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to contribute significantly to these activities, which include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The development of hybrid molecules by combining different molecular frameworks in one compound has been a strategy to achieve compounds with interesting biological profiles, indicating the potential of such heterocyclic compounds in drug development (Mishra, Singh, Tripathi, & Giri, 2015).
Isoxazoline Ectoparasiticides
The isoxazolines, a novel class of ectoparasiticides, have shown potent inhibitory activity on glutamate- and gamma-aminobutyric acid-gated chloride channels, which are located in the nervous system of invertebrates. The efficacy and safety of isoxazolines against a variety of ectoparasites, including fleas, ticks, and mites, have been extensively evaluated. This highlights the importance of such chemical structures in veterinary medicine and suggests potential areas of application for related compounds (Zhou, Hohman, & Hsu, 2021).
Ketamine and Its Derivatives in Mood Disorders
While not directly mentioning the specified compound, research on ketamine, a well-known NMDA receptor antagonist, and its derivatives has shown significant potential in treating mood disorders. The unique therapeutic properties of ketamine, including rapid antidepressant effects, have spurred interest in exploring similar compounds for their potential in pharmacological applications. This suggests that compounds with similar mechanisms of action, possibly including derivatives of thiadiazole and isoxazole, could be of interest in developing new treatments for depression and other mood disorders (Lapidus, Soleimani, & Murrough, 2013).
Mécanisme D'action
Target of Action
The primary targets of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide are currently unknown. This compound is a derivative of 1,3,4-thiadiazole, which is known to display a broad spectrum of biological activities . .
Mode of Action
The mode of action of This compound As a derivative of 1,3,4-thiadiazole, it may interact with its targets via electrochemical processes
Biochemical Pathways
The biochemical pathways affected by This compound Given its structural similarity to 1,3,4-thiadiazole, it may influence a variety of pathways associated with antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions
Result of Action
The molecular and cellular effects of This compound As a derivative of 1,3,4-thiadiazole, it may have a broad spectrum of biological activities . .
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S2/c1-4-2-5(13-15-4)10-6(14)3-16-8-12-11-7(9)17-8/h2H,3H2,1H3,(H2,9,11)(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAIDCJUMDIINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)

![2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2610918.png)
![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)





